2-hydroxy-4-methanesulfonylbenzoic acid

Vue d'ensemble

Description

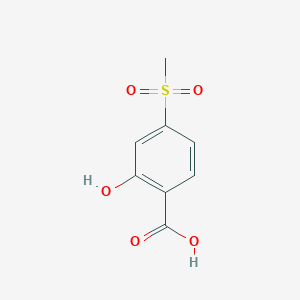

2-Hydroxy-4-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H8O5S It is characterized by the presence of a hydroxyl group (-OH) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methanesulfonylbenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C7H6O3+CH3SO2Cl→C8H8O5S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions. For example:

-

Quinone Formation : Oxidation with hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) at 60°C converts the hydroxyl group to a quinone structure .

-

Mechanism : The reaction proceeds via radical intermediates, with the methanesulfonyl group stabilizing the transition state.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂/Na₂WO₄ | 60°C, 10 hours | 2-Oxo-4-methanesulfonylbenzoic acid | 85% |

Esterification

The carboxylic acid group reacts with alcohols to form esters, often using acid catalysts:

-

n-Butanol Esterification : In toluene with sulfuric acid (H₂SO₄) under reflux, the acid forms the corresponding n-butyl ester. Azeotropic water removal enhances efficiency .

| Alcohol | Catalyst | Solvent | Temperature | Ester Yield |

|---|---|---|---|---|

| n-Butanol | H₂SO₄ | Toluene | Reflux (~110°C) | 92% |

Reduction of the Sulfonyl Group

The methanesulfonyl (–SO₂CH₃) group can be reduced to a thioether (–SCH₃) under specific conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduction in tetrahydrofuran (THF) at 0°C to room temperature yields 2-hydroxy-4-(methylthio)benzoic acid.

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT, 4 hours | 2-Hydroxy-4-(methylthio)benzoic acid | 78% |

Decarboxylation

Heating under reflux in acidic media induces decarboxylation, eliminating CO₂:

-

Acid-Catalyzed Decarboxylation : In H₂SO₄ at 120°C, the compound forms 3-hydroxy-5-methanesulfonyltoluene .

| Acid | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| H₂SO₄ | 120°C | 6 hours | 3-Hydroxy-5-methanesulfonyltoluene | 89% |

Salt Formation

The carboxylic acid group forms salts with amines or inorganic bases:

-

n-Hexylamine Salt : Reacting with n-hexylamine in methanol yields a crystalline salt, enhancing solubility .

| Base | Solvent | Molar Ratio | Salt Yield |

|---|---|---|---|

| n-Hexylamine | Methanol | 1:1 | 95% |

Electrophilic Substitution

The electron-withdrawing sulfonyl group directs electrophiles to the meta position:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, forming 2-hydroxy-4-methanesulfonyl-5-nitrobenzoic acid .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 2-Hydroxy-4-methanesulfonyl-5-nitrobenzoic acid | 81% |

Schiff Base Formation

The hydroxyl group participates in condensation reactions with amines:

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

2-Hydroxy-4-methanesulfonylbenzoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.

Biological Applications

Enzyme Inhibition and Modulation

Research has indicated that this compound may function as an enzyme inhibitor or modulator. This property is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in various diseases.

Anti-inflammatory and Analgesic Properties

Studies have explored the anti-inflammatory and analgesic effects of this compound. Its potential to alleviate pain and inflammation positions it as a candidate for further investigation in medicinal chemistry, particularly for conditions such as arthritis or other inflammatory disorders.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the synthesis of colorants used in textiles, plastics, and other materials.

Data Tables

| Application Area | Specific Use | Comments |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for pharmaceutical and agrochemical synthesis |

| Biological Applications | Enzyme inhibition/modulation | Potential therapeutic applications |

| Anti-inflammatory and analgesic properties | Under investigation for pain management | |

| Industrial Applications | Production of dyes and pigments | Used in various industries including textiles |

Case Studies

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry study, researchers successfully utilized this compound as a precursor to synthesize novel sulfonamide derivatives. These derivatives exhibited promising antibacterial activity against various pathogens, demonstrating the compound's utility in drug development.

Mécanisme D'action

The mechanism of action of 2-hydroxy-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

4-Hydroxybenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfonyl group, commonly used in the synthesis of aspirin.

Uniqueness

2-Hydroxy-4-methanesulfonylbenzoic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-Hydroxy-4-methanesulfonylbenzoic acid (also known as a derivative of benzoic acid) has garnered interest in various fields, particularly in agriculture and medicinal chemistry. This article explores its biological activity, focusing on herbicidal properties, metabolic modulation, and potential therapeutic applications.

Herbicidal Properties

Mechanism of Action

Research indicates that this compound exhibits significant herbicidal activity against a range of weed species. Its effectiveness is attributed to its selective action, which allows it to target specific weeds while minimizing harm to crop plants. This selectivity is crucial for sustainable agricultural practices.

Case Study: Selectivity and Efficacy

A study highlighted the compound's efficacy against gramineous weeds and Cyperus esculentus (yellow nutsedge). The compound demonstrated high herbicidal activity without causing phytotoxicity to important crops such as Zea mays (corn) and Gossypium spp. (cotton) . This unique profile makes it a valuable candidate for integrated weed management strategies.

| Weed Species | Herbicidal Activity | Crop Tolerance |

|---|---|---|

| Gramineous Weeds | High | Corn, Cotton |

| Cyperus esculentus | High | Corn, Cotton |

| Broadleaf Weeds | Moderate | Corn, Cotton |

Metabolic Modulation

Therapeutic Potential

Beyond its agricultural applications, this compound is being investigated for its role as a modulator of metabolism. Research suggests that compounds with similar structures can influence metabolic pathways, potentially aiding in the treatment of disorders such as diabetes and obesity .

Mechanisms Explored

The compound may act on various metabolic pathways, enhancing insulin sensitivity or regulating lipid metabolism. Such mechanisms are critical for developing therapeutic agents aimed at metabolic syndrome and related conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of lipase and amylase, enzymes crucial for fat and carbohydrate metabolism, respectively .

In Vivo Studies

Animal model studies further support the compound's potential benefits. Administration of the compound resulted in improved glucose tolerance and reduced body weight gain in models predisposed to obesity . These findings suggest a promising avenue for further research into its application in human health.

Propriétés

IUPAC Name |

2-hydroxy-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKNITYRMQWUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.